molecular formula C11H10N2 B084086 4-(Pyridin-4-yl)aniline CAS No. 13296-04-3

4-(Pyridin-4-yl)aniline

Cat. No. B084086
CAS RN: 13296-04-3
M. Wt: 170.21 g/mol
InChI Key: GKVYVZSNXXTOMQ-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

4-(4-nitro-phenyl)-pyridine (250 mg, 1.25 mmol) is dissolved in MeOH (20 mL). To this solution is added FeCl3.6H2O (24 mg, 0.09 mmol) and active charcoal (12 mg, 1.0 mmol). The suspension is heated to reflux. Hydrazine hydrate (1.3 mL) is added, and reflux is continued for 3 h. After the mixture is cooled to room temperature, the active charcoal is filtered off through Celite, and the MeOH is removed under reduced pressure. The residue is purified with flash chromatography to provide the 4-pyridin-4-yl-phenylamine (200 mg, 94%). 1H NMR (400 MHz, CDCl3) ∂ 8.57 (2H, d, J=8.8 Hz), 7.44-7.52 (4H, m), 6.77 (2H, d, J=7.2 Hz), 3.87 (2H, br); MS (ESI) m/z 171 (M+H)+1.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN>CO>[N:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
FeCl3.6H2O
Quantity
24 mg
Type
reactant
Smiles
Name
Quantity
12 mg
Type
reactant
Smiles
C
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
the active charcoal is filtered off through Celite
CUSTOM
Type
CUSTOM
Details
the MeOH is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified with flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.